2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 109142-24-7
VCID: VC0217110
InChI: InChI=1S/C14H15NO3/c1-15(2)14(16)6-4-3-5-11-7-8-12-13(9-11)18-10-17-12/h3-9H,10H2,1-2H3/b5-3+,6-4+
SMILES: CN(C)C(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl-

CAS No.: 109142-24-7

Main Products

VCID: VC0217110

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- - 109142-24-7

CAS No. 109142-24-7
Product Name 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl-
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dimethylpenta-2,4-dienamide
Standard InChI InChI=1S/C14H15NO3/c1-15(2)14(16)6-4-3-5-11-7-8-12-13(9-11)18-10-17-12/h3-9H,10H2,1-2H3/b5-3+,6-4+
Standard InChIKey HIAJIHWXNBJYOF-GGWOSOGESA-N
Isomeric SMILES CN(C)C(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2
SMILES CN(C)C(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Canonical SMILES CN(C)C(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Synonyms 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl-
PubChem Compound 6447991
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator